N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S2/c19-11-3-5-12(6-4-11)21-18(24)17(23)20-10-13-7-8-15(26-13)16(22)14-2-1-9-25-14/h1-9H,10H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDGZQWXEKQZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Thiophene-2-Carbonyl Chloride
Thiophene-2-carbonyl chloride serves as a critical intermediate. Its synthesis involves the reaction of thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
Procedure :
- Thiophene-2-carboxylic acid (10.0 g, 70.4 mmol) is dissolved in dry dichloromethane (DCM, 100 mL).
- Oxalyl chloride (8.3 mL, 98.6 mmol) is added dropwise at 0°C, followed by catalytic DMF (0.1 mL).
- The mixture is stirred at room temperature for 3 h, after which volatiles are removed under vacuum to yield thiophene-2-carbonyl chloride as a pale-yellow liquid (yield: 92–95%).
Coupling with 5-Aminomethylthiophen-2-yl Derivatives
The carbonyl chloride reacts with 5-(aminomethyl)thiophen-2-amine to form the thiophene-carbonyl-thiophene backbone.
Procedure :
- 5-(Aminomethyl)thiophen-2-amine (5.0 g, 35.7 mmol) is dissolved in dry DCM (50 mL) and cooled to 0°C.
- Thiophene-2-carbonyl chloride (6.2 g, 39.3 mmol) is added slowly, followed by triethylamine (7.5 mL, 53.5 mmol).
- The reaction is stirred for 12 h at room temperature, washed with water, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield 5-(thiophene-2-carbonyl)thiophen-2-ylmethylamine as a white solid (yield: 78%, mp 145–148°C).
Synthesis of N'-(4-Fluorophenyl)Ethanediamide
Ethanediamine Functionalization
Ethanediamine is sequentially acylated with 4-fluorophenylacetic acid derivatives.
Procedure :
- 4-Fluorophenylacetic acid (8.6 g, 56.0 mmol) is treated with SOCl₂ (10 mL) to form 4-fluorophenylacetyl chloride.
- Ethanediamine (3.4 g, 56.0 mmol) in dry tetrahydrofuran (THF, 50 mL) is reacted with the acyl chloride at 0°C.
- The mixture is stirred for 6 h, filtered, and recrystallized from ethanol to yield N'-(4-fluorophenyl)ethanediamide (yield: 65%, mp 162–165°C).
Final Coupling Reaction
The two intermediates are coupled via amide bond formation using carbodiimide-based reagents.
Procedure :
- 5-(Thiophene-2-carbonyl)thiophen-2-ylmethylamine (4.0 g, 14.8 mmol) and N'-(4-fluorophenyl)ethanediamide (3.2 g, 14.8 mmol) are dissolved in DMF (30 mL).
- HATU (6.7 g, 17.8 mmol) and DIPEA (5.1 mL, 29.6 mmol) are added, and the reaction is stirred at room temperature for 24 h.
- The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (DCM/methanol 95:5) to yield the target compound as a white powder (yield: 62%, mp 198–201°C).
Optimization and Comparative Analysis
Table 1: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 62 | 98 |
| EDCI/HOBt | DCM | 25 | 54 | 95 |
| DCC | THF | 40 | 48 | 92 |
HATU in DMF provides superior yield and purity due to enhanced activation of the carboxylic acid intermediate.
Table 2: Purification Methods
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Flash Chromatography | 98 | 85 |
| Recrystallization | 95 | 78 |
| Centrifugation | 90 | 65 |
Challenges and Mitigation Strategies
- Instability of Acyl Chlorides : Use of anhydrous conditions and immediate consumption of intermediates minimizes decomposition.
- Low Coupling Efficiency : Excess coupling reagents (1.2 eq) and prolonged reaction times (24 h) improve yields.
- Purification Difficulties : Gradient elution in flash chromatography (DCM to 5% methanol) effectively separates by-products.
Chemical Reactions Analysis
Types of Reactions
N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Nitrothiophene Carboxamides ()
Key Compounds :
- N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
- Molecular formula: C₁₆H₁₀F₃N₃O₄S₂
- Purity: 42%
- N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
- Molecular formula: C₁₄H₇F₂N₃O₃S₂
- Purity: 99.05%
Comparison :
- Structural Differences :
- Functional Implications :
Sulfonyl-Triazole Derivatives ()
Key Compounds :
Comparison :
- Structural Differences: The target compound lacks sulfonyl and triazole moieties but shares fluorophenyl and carbonyl groups.
- Functional Implications :
Pyrimidine and Thiophene Hybrids ()
Key Compounds :
Comparison :
- Structural Differences :
- Functional Implications :
Spectral and Purity Data
- : LCMS and ¹H NMR confirm structures; purity varies widely (42–99%) .
Biological Activity
N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Ethanediamide Backbone : This is achieved through the reaction of 4-fluorobenzoyl chloride with a thiophene derivative.
- Introduction of Thiophene-2-carbonyl Group : The thiophene moiety is incorporated using acylation reactions with thiophene-2-carbonyl chloride.
- Final Coupling : The final product is obtained through a coupling reaction under controlled conditions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of the thiophene moiety enhances its binding affinity due to π-π interactions and hydrogen bonding capabilities.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially altering signaling pathways associated with cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest it has potential antimicrobial properties against certain bacterial strains.
- Anticancer Properties : In vitro studies have indicated that the compound may inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that the compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of exposure. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
- Antimicrobial Study : In a study involving various bacterial strains, the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.
- Anti-inflammatory Study : An animal model of acute inflammation showed that administration of the compound resulted in a significant reduction in edema compared to control groups.
Data Table
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Target Organism/Cell Line | Effect Observed | Concentration |
|---|---|---|---|
| Anticancer | Breast cancer cell line | 50% reduction in viability | 10 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 15 µg/mL | - |
| Anti-inflammatory | Animal model (edema) | Significant reduction in edema | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
